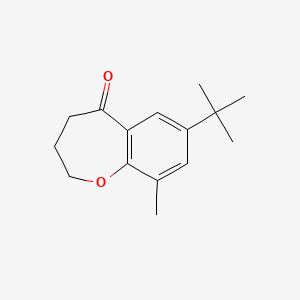

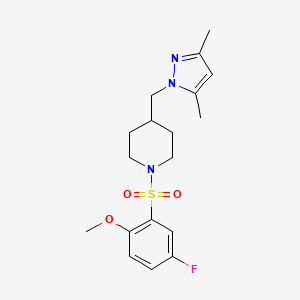

![molecular formula C25H24FN5O2 B2560287 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethanone CAS No. 1260913-69-6](/img/structure/B2560287.png)

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar piperazine derivatives has been reported in the literature . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

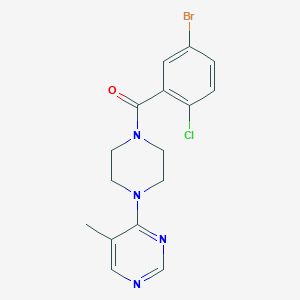

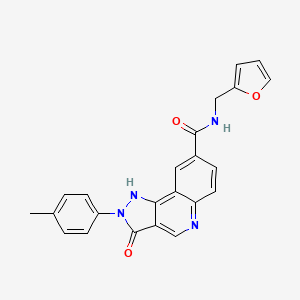

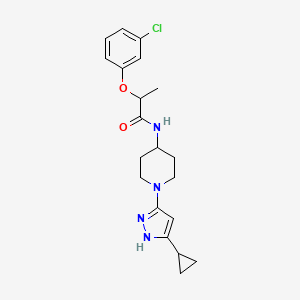

The molecular structure of this compound can be inferred from its IUPAC name. It contains a piperazine ring substituted at the 1-position with a 4-fluorophenyl group and at the 4-position with a complex group that includes a pyrrole ring and an oxadiazole ring .Scientific Research Applications

Synthesis and Characterization

The process of synthesizing complex organic compounds, including those similar to the compound , involves meticulous chemical reactions that lead to the formation of the desired molecule. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate demonstrates a condensation reaction approach, employing carbamimide and 3-fluorobenzoic acid. This synthesis route highlights the intricate steps involved in creating such compounds, characterized by spectroscopic techniques like LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, further supported by single crystal XRD data to confirm the molecule's structure (Sanjeevarayappa et al., 2015).

Biological Evaluation

Biological evaluations of compounds structurally related to the specified molecule have been conducted to assess their potential as therapeutic agents. Investigations into their antibacterial, anthelmintic, antiviral, and cytotoxic activities reveal the multifaceted applications of these compounds in medicinal chemistry. For example, certain derivatives have shown moderate antibacterial and anthelmintic activities, indicating their potential use in treating specific infections and parasitic infestations (Sanjeevarayappa et al., 2015). Additionally, antiviral activities against HSV1 and HAV-MBB have been evaluated, underscoring the relevance of these compounds in antiviral research (Attaby et al., 2006).

Molecular Docking Studies

Molecular docking studies are crucial for understanding how these compounds interact with biological targets at the molecular level. These studies can predict the binding affinity and mode of action of compounds, providing valuable insights for drug design and development. For example, the synthesis and docking studies of 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole illustrate the importance of computational approaches in evaluating the therapeutic potential of new molecules (Balaraju et al., 2019).

Future Directions

Future research could focus on further elucidating the biological activity of this compound, its mechanism of action, and its potential therapeutic applications. Additionally, more studies could be conducted to fully understand its physical and chemical properties, as well as its safety and hazards .

properties

IUPAC Name |

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24FN5O2/c1-18-4-6-19(7-5-18)24-27-25(33-28-24)22-3-2-12-31(22)17-23(32)30-15-13-29(14-16-30)21-10-8-20(26)9-11-21/h2-12H,13-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNEVTPPZBZWPDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(furan-2-yl)-5-(naphthalen-1-ylmethyl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2560205.png)

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2560207.png)

![2-(4-bromophenyl)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2560221.png)

![N-[(2,5-dimethoxyphenyl)methyl]-3-(4-methylbenzamido)-1H-indole-2-carboxamide](/img/structure/B2560222.png)

![1-(3,4-dimethoxyphenyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2560227.png)